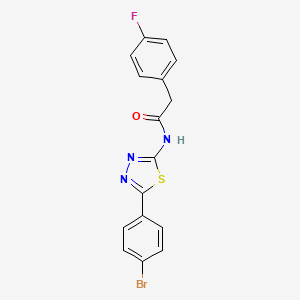

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3OS/c17-12-5-3-11(4-6-12)15-20-21-16(23-15)19-14(22)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDYLLXNCKQWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Synthesis

The molecular formula for N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is C17H15BrN4OS, with a molecular weight of 396.29 g/mol. The compound features a thiadiazole ring substituted with bromine and fluorine atoms on the phenyl groups, which are crucial for its biological activity.

Synthetic Pathway

The synthesis typically involves the reaction of 4-bromobenzenesulfonyl hydrazine with thiocarbonyl compounds followed by acetamide formation. The synthetic route has been optimized to yield high purity and yield through various methods such as solvent evaporation and recrystallization from suitable solvents .

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl) derivatives have been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The results indicated promising antibacterial activity, particularly against resistant strains .

Anticancer Activity

The anticancer potential of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide has been investigated using various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant cytotoxic effects in vitro.

In one study, cell viability assays showed that this compound inhibited the growth of MCF-7 cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment . Additionally, it induced apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide and target proteins involved in cancer progression. These studies revealed that the compound binds effectively to the active sites of enzymes critical for tumor growth, suggesting a mechanism for its anticancer activity .

Case Studies and Clinical Relevance

While extensive preclinical studies have shown promising results for this compound's antimicrobial and anticancer activities, further clinical trials are necessary to evaluate its safety and efficacy in humans. The selectivity index calculated during these studies indicates that N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide exhibits lower toxicity towards normal cells compared to cancer cells, making it a potential candidate for targeted therapy .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Recent studies have indicated that compounds containing thiadiazole moieties exhibit promising anti-cancer activities. N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549), showing IC values in the low micromolar range .

Anti-Inflammatory Effects

The compound has also been studied for its potential anti-inflammatory effects. Thiadiazole derivatives are known to modulate inflammatory pathways.

- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway.

- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide resulted in a significant reduction in edema compared to control groups .

Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity against various bacterial strains.

- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound exhibits bactericidal properties with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide. Modifications to the bromophenyl or fluorophenyl groups can enhance biological activity or reduce toxicity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Bioactivity :

- The 4-bromophenyl group in the target compound may enhance hydrophobic interactions compared to 4-chlorophenyl (e.g., compound 5j ), as bromine’s larger atomic radius increases lipophilicity. This could improve membrane permeability in anticancer applications .

- Fluorine in the acetamide side chain (target compound vs. Flufenacet ) is associated with divergent activities: fluorophenyl groups in thiadiazoles often correlate with anticancer effects , while Flufenacet’s isopropyloxy linkage directs herbicidal action .

Enzyme Targeting: Pyridazinone derivatives with bromophenyl groups () act as FPR2 agonists, highlighting the role of halogenated aromatics in receptor binding .

Synthetic Flexibility :

- The target compound’s synthesis may parallel methods for Compound 3 (), where aryl-substituted thiadiazoles are formed via cyclocondensation or nucleophilic substitution .

Challenges and Opportunities

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide?

The compound can be synthesized via a multi-step protocol starting with the condensation of 4-bromobenzaldehyde with thiosemicarbazide under reflux in ethanol and acetic acid, followed by cyclization to form the thiadiazole core. Subsequent acetylation or substitution reactions introduce the 4-fluorophenylacetamide moiety. Critical parameters include reaction temperature (80–90°C for cyclization), solvent choice (ethanol/water mixtures for crystallization), and purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound validated in academic research?

Structural elucidation involves:

- Spectroscopy : FT-IR confirms functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretching at ~3305 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide methyl groups (δ ~2.1 ppm). Mass spectrometry (MS) verifies molecular weight .

- X-ray crystallography : Single-crystal analysis (e.g., space group P2₁/c, unit cell parameters a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, β = 101.823°) resolves intramolecular interactions like S···O contacts (2.682 Å) and hydrogen-bonded dimers .

Q. What standardized assays are used to evaluate its in vitro anticancer activity?

- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations (e.g., 0.034–0.084 mmol L⁻¹) compared to controls like cisplatin .

- Selectivity screening : Testing on non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index .

Advanced Research Questions

Q. How do crystallographic data inform molecular packing and potential bioavailability?

Crystal structures reveal intermolecular interactions (e.g., N–H···O and C–H···O hydrogen bonds) that stabilize 3D networks. These interactions influence solubility and crystal lattice energy, which are critical for dissolution rates and bioavailability. For example, inversion dimers with R₂²(8) motifs may reduce solubility, necessitating co-crystallization or salt formation strategies .

Q. How can structure-activity relationships (SAR) guide the optimization of 1,3,4-thiadiazole derivatives?

- Substituent analysis : Compare analogues with varying substituents (e.g., 4-bromo vs. 4-fluoro phenyl groups) to identify pharmacophores. For instance, electron-withdrawing groups (Br, F) enhance aromatic stacking and binding to targets like aromatase .

- Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole to modulate electronic properties and metabolic stability .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from:

- Experimental variables : Cell line passage number, incubation time (48 vs. 72 hours), or serum concentration in media.

- Data normalization : Use internal controls (e.g., staurosporine) to standardize viability assays .

- Statistical rigor : Replicate experiments ≥3 times and report mean ± SD.

Q. What mechanistic studies are recommended to elucidate its anticancer mode of action?

- Enzyme inhibition : Test aromatase inhibition (e.g., IC₅₀ = 0.062 mmol L⁻¹) via fluorometric assays .

- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) using flow cytometry.

- Molecular docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina, validated by mutagenesis studies .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.